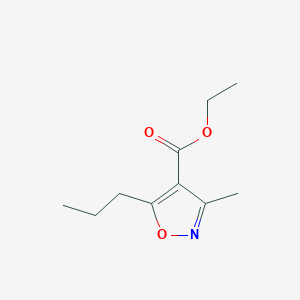
Ethyl 3-methyl-5-propylisoxazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 3-methyl-5-propylisoxazole-4-carboxylate is a type of isoxazole, which is a five-membered ring compound with an oxygen atom and a nitrogen atom. Isoxazoles are known for their diverse biological activities and are used in medicinal chemistry1.
Synthesis Analysis
The synthesis of isoxazole derivatives usually involves the reaction of nitrile oxides with alkynes or alkenes in a [3+2] cycloaddition2. However, without specific information on the synthesis of Ethyl 3-methyl-5-propylisoxazole-4-carboxylate, it’s difficult to provide a detailed synthesis analysis.
Molecular Structure Analysis
The molecular formula of Ethyl 3-methyl-5-propylisoxazole-4-carboxylate is C10H15NO31. It likely contains an isoxazole ring substituted with ethyl, methyl, and propyl groups, as well as a carboxylate group. However, without more specific information or a crystal structure, a detailed structural analysis isn’t possible.
Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions at the 3- and 5-positions of the isoxazole ring. The specific reactions that Ethyl 3-methyl-5-propylisoxazole-4-carboxylate can undergo would depend on the reaction conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. However, without specific experimental data, any predictions would be speculative.Applications De Recherche Scientifique
Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates : Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a related compound, has been used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. These compounds were synthesized from isoxazol-5(2H)-ones by N-acylation with natural and synthetic phthalimidylamino acids and subsequent conversion to oxazoles. This process avoids significant racemization and provides good overall yields (Cox, Prager, & Svensson, 2003).
Biomimetic Synthesis of α-Cyclopiazonic Acid : Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, another similar compound, was synthesized for a proposed convergent, biomimetic synthesis of α-cyclopiazonic acid. This synthesis involves the reaction of ethyl acetoacetate with chloroacetyl chloride, followed by treatment with hydroxylamine hydrochloride, demonstrating a high yield and suitability for chiral sulfide and large-scale use (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Lateral Lithiation : Ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, another related compound, has been studied for its lateral lithiation. This process involves using 5,5-dimethyl-1,3-dioxanyl as a directing group and represents a method for creating functionalized isoxazole AMPA analogs. This lithiation occurs at the C-5 methyl group, providing a pathway to explore the synthesis of neurotransmitter analogs (Zhou & Natale, 1998).
Corrosion Inhibition in Mild Steel : Although not exactly the same compound, ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, a pyranpyrazole derivative, was studied as a corrosion inhibitor for mild steel. This compound exhibited high efficiency and formed an adsorbed film on the metal surface, indicating potential industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Safety And Hazards
Without specific safety data for Ethyl 3-methyl-5-propylisoxazole-4-carboxylate, it’s not possible to provide a detailed safety and hazard analysis. As with all chemicals, it should be handled with appropriate personal protective equipment and used in a manner that minimizes exposure.
Orientations Futures
The future directions for research on Ethyl 3-methyl-5-propylisoxazole-4-carboxylate would likely involve elucidating its synthesis, properties, and potential biological activities. This could include studies on its synthesis and characterization, testing its biological activity, and investigating its mechanism of action.
Please note that this information is based on general knowledge of isoxazoles and may not be entirely accurate for Ethyl 3-methyl-5-propylisoxazole-4-carboxylate. For more specific information, further research and experimental studies would be needed.
Propriétés
IUPAC Name |
ethyl 3-methyl-5-propyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-6-8-9(7(3)11-14-8)10(12)13-5-2/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPVSAGFVAIVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NO1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188308 | |
| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-propyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-propylisoxazole-4-carboxylate | |
CAS RN |
1363210-27-8 | |
| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-propyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363210-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-propyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-methylphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469488.png)


![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)
![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)
![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)






